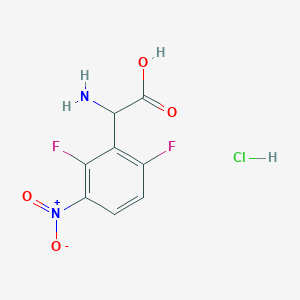![molecular formula C13H14FNO3 B2657965 2-氧杂-5-氮杂双环[2.2.1]庚烷-5-基(3-氟-4-甲氧基苯基)甲酮 CAS No. 2034558-88-6](/img/structure/B2657965.png)
2-氧杂-5-氮杂双环[2.2.1]庚烷-5-基(3-氟-4-甲氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone” is a complex organic molecule. It contains a bicyclic structure (2-Oxa-5-azabicyclo[2.2.1]heptane), which is a type of organic compound containing two fused rings, one of which is an oxygen atom (oxa) and the other is a nitrogen atom (aza). The compound also contains a methoxyphenyl functional group, which is a phenyl ring (a variant of benzene) with a methoxy group (-OCH3) attached. The presence of a fluoro group indicates the presence of a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure, the introduction of the methoxyphenyl group, and the incorporation of the fluorine atom. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic structure would likely impart a certain degree of rigidity to the molecule, while the methoxyphenyl group could contribute to its reactivity. The presence of a fluorine atom could also influence the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The bicyclic structure might undergo reactions typical of other cyclic compounds, while the methoxyphenyl group could participate in reactions characteristic of aromatic compounds. The fluorine atom might also play a role in the compound’s reactivity .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone:
Pharmaceutical Development
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone: is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique bicyclic structure allows for the creation of backbone-constrained analogues of γ-amino butyric acid (GABA) derivatives, which are crucial in the development of drugs for neurological disorders . This compound’s structural rigidity can enhance the selectivity and efficacy of therapeutic agents.
Neuroprotective Agents
Research has shown that derivatives of this compound can act as neuroprotective agents. The presence of the 3-fluoro-4-methoxyphenyl group is significant in modulating the activity of neurotransmitter systems, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a promising candidate for further studies in neuroprotection.
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone serves as a versatile intermediate. Its structure allows for various functionalizations, making it useful in the synthesis of complex organic molecules . This compound can be employed in the construction of diverse chemical libraries for drug discovery and development.
Catalysis
This compound has potential applications in catalysis, particularly in palladium-catalyzed reactions. Its bicyclic framework can stabilize transition states and intermediates, enhancing the efficiency of catalytic processes . This makes it valuable in the development of new catalytic systems for organic synthesis.
Material Science
In material science, derivatives of this compound are being investigated for their potential use in the development of novel materials. The rigid bicyclic structure can impart desirable mechanical and thermal properties to polymers and other materials . This could lead to the creation of advanced materials with specific applications in various industries.
Biological Probes
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone: can be used as a biological probe to study enzyme interactions and receptor binding. Its unique structure allows for the design of probes that can selectively interact with biological targets, aiding in the elucidation of biochemical pathways and mechanisms . This application is crucial for advancing our understanding of biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential to serve as a lead compound in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for the treatment of a wide range of diseases . Researchers are particularly interested in its potential applications in oncology and infectious diseases.
Agricultural Chemistry
Lastly, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone is being studied for its potential use in agricultural chemistry. Its derivatives could be developed as agrochemicals, such as pesticides or herbicides, due to their ability to interact with specific biological targets in pests and weeds . This application could contribute to more sustainable agricultural practices.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-17-12-3-2-8(4-11(12)14)13(16)15-6-10-5-9(15)7-18-10/h2-4,9-10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIDZXTQMOAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




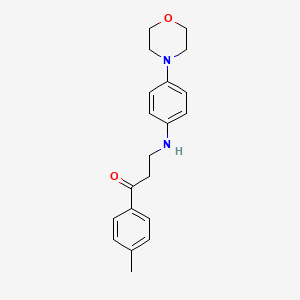
![4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2657892.png)
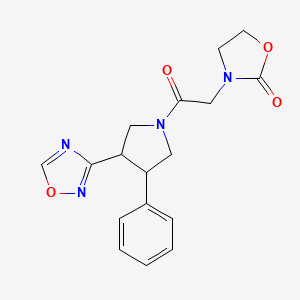

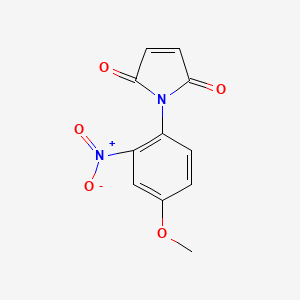
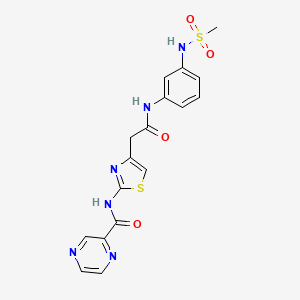
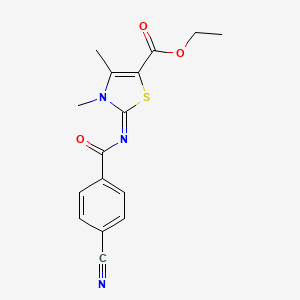
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)
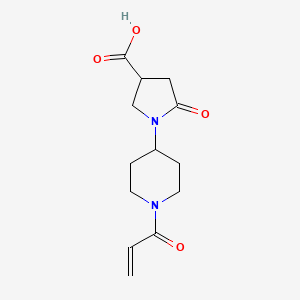
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657904.png)
